molecular formula C16H17NO5S B2690583 [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 479610-81-6

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2690583
CAS No.: 479610-81-6
M. Wt: 335.37
InChI Key: SUWNTOAWSBNUIO-UHFFFAOYSA-N
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Description

The compound [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate features a thiophene core substituted with a methyl group at position 5 and a carboxylate ester at position 2. The ester is further functionalized with a carbamoyl group linked to a 3,4-dimethoxyphenyl moiety. This structure combines aromatic, heterocyclic, and carbamate functionalities, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-4-7-14(23-10)16(19)22-9-15(18)17-11-5-6-12(20-2)13(8-11)21-3/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWNTOAWSBNUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxyaniline with methyl 5-methylthiophene-2-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts for chemical reactions

Mechanism of Action

The mechanism of action of [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiophene-Based Carboxylate Esters

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
  • Structure : Features a benzo[b]thiophene core with ester, hydroxyl, and methyl groups.
  • Synthesis : Prepared via acetic anhydride and boron trifluoride-mediated acetylation .
  • Physical Properties : Melting point (mp) 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O) .
  • Comparison : The absence of a carbamoyl group and the presence of fused benzene differentiate this compound. Its higher melting point suggests greater crystallinity compared to the target compound.
Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate (Example 62, )
  • Structure: Thiophene ester linked to a pyrazolo-pyrimidine and chromenone moiety.
  • Synthesis : Suzuki coupling using boronic acid derivatives and palladium catalysts .
  • Physical Properties : mp 227–230°C; molecular weight 560.2 g/mol .
  • Comparison : The extended heterocyclic system increases molecular weight and complexity, likely reducing solubility compared to the simpler thiophene-carbamoyl target compound.

Carbamoyl-Functionalized Analogues

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
  • Structure : Contains a 3,4-dimethoxyphenyl group linked via a carbamoyl-propyl chain to an ammonium center .
  • Crystallography: Monoclinic crystal system (P21/c), unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å .
  • Comparison: The carbamoyl linkage and dimethoxyphenyl group are shared with the target compound.

Dimethoxyphenyl-Containing Compounds

(3,4-Dimethoxyphenyl)carbamoyl Derivatives in Alkaloid Analogues
  • Structure: Similar dimethoxyphenyl-carbamoyl motifs are intermediates in isoquinoline alkaloid synthesis .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Melting Point (°C) Synthesis Method Reference ID
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate Thiophene Carboxylate ester, carbamoyl, methyl N/A Likely carbamate coupling N/A
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a) Benzo[b]thiophene Ester, hydroxyl, ketone 153–156 Acetylation
Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate Thiophene Ester, pyrazolo-pyrimidine, chromenone 227–230 Suzuki coupling
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate Aliphatic chain Carbamoyl, dimethoxyphenyl, ammonium N/A Ionic crystallization

Key Insights

  • Synthetic Flexibility : Carbamate coupling (implied for the target compound) is milder than the acetylation or Suzuki methods used in analogues, suggesting better functional group tolerance .
  • Bioactivity Potential: The 3,4-dimethoxyphenyl group, as seen in alkaloid intermediates, may confer receptor-binding activity absent in simpler thiophene esters .

Biological Activity

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, mechanisms of action, and applications based on a synthesis of available research findings.

Chemical Structure

The compound features a unique combination of functional groups:

  • Dimethoxyphenyl group : Contributes to its electronic properties.
  • Carbamoyl group : Enhances solubility and reactivity.
  • Methylthiophene carboxylate : Imparts biological activity through potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • Studies have indicated that derivatives of similar structures show significant antimicrobial effects. For instance, compounds derived from 3,4-dimethoxyphenyl groups have demonstrated fungicidal and insecticidal activities in agricultural applications at concentrations around 375 g ai/ha .
  • Anticancer Potential :
    • The compound is being explored for its anticancer properties. Its mechanism may involve the inhibition of specific enzymes or modulation of signaling pathways relevant to cancer cell proliferation.
  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound may inhibit enzymes associated with various metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer .

The precise mechanism of action for this compound is not fully elucidated but may involve:

  • Binding to Enzymes : The compound may interact with enzymes involved in disease pathways, inhibiting their activity.
  • Receptor Modulation : It may activate or inhibit receptors that trigger cellular responses beneficial for health.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
[(3,4-Dimethoxyphenyl)carbamoyl]methyl thiophene-2-carboxylateLacks methyl group on thiopheneReduced reactivity
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-ethylthiophene-2-carboxylateEthyl group instead of methylAltered physical properties
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylfuran-2-carboxylateFuran ring instead of thiopheneDifferent electronic properties

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds. For example:

  • A study synthesized novel derivatives from 3,4-dimethoxyaniline and evaluated their biological activities. Some derivatives demonstrated promising fungicidal activities against agricultural pests .
  • Research involving predictive models like PASS (Prediction of Activity Spectra for Substances) suggests potential antimicrobial and anticancer activities based on the molecular structure.

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